molecular formula C9H10O4 B6154708 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol CAS No. 2090315-31-2

8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol

Katalognummer: B6154708
CAS-Nummer: 2090315-31-2
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: FKZMRBZTNJGJCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol is an organic compound with the molecular formula C10H12O4 It is a derivative of 1,4-benzodioxin, featuring a methoxy group at the 8th position and a hydroxyl group at the 6th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,3-dihydro-1,4-benzodioxin-6-ol typically involves the following steps:

    Starting Material: The synthesis begins with 1,4-benzodioxin as the core structure.

    Methoxylation: Introduction of a methoxy group at the 8th position can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Hydroxylation: The hydroxyl group at the 6th position can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of various substituted derivatives

Wissenschaftliche Forschungsanwendungen

8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-ol can be compared with other similar compounds, such as:

    1,4-Benzodioxin: The parent compound without the methoxy and hydroxyl groups.

    2,3-Dihydro-1,4-benzodioxin-6-yl)methanol: A similar compound with a methanol group instead of a hydroxyl group.

    6-Acetyl-1,4-benzodioxane: A compound with an acetyl group at the 6th position.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

2090315-31-2

Molekularformel

C9H10O4

Molekulargewicht

182.17 g/mol

IUPAC-Name

5-methoxy-2,3-dihydro-1,4-benzodioxin-7-ol

InChI

InChI=1S/C9H10O4/c1-11-7-4-6(10)5-8-9(7)13-3-2-12-8/h4-5,10H,2-3H2,1H3

InChI-Schlüssel

FKZMRBZTNJGJCR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC2=C1OCCO2)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.